molecular formula C12H16ClNO4S2 B2496669 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448046-69-2

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No. B2496669
CAS RN: 1448046-69-2
M. Wt: 337.83
InChI Key: MKXKJORVWXZZOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves condensation reactions, where a piperidin-4-yl methanol is reacted with different sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine. This process is meticulously characterized by spectroscopic techniques and further validated by X-ray crystallography to investigate the structure of the synthesized compounds (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, revealing that the piperidine ring adopts a chair conformation. The geometry around the sulfur atom generally aligns with a tetrahedral configuration, indicative of the stable nature of these molecules. Such studies are crucial for understanding the three-dimensional arrangement of atoms and the potential chemical behavior of the compound (Girish et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of related sulfonated piperidine derivatives have been extensively studied, highlighting the chemical properties and potential applications in various fields including material science and pharmaceuticals. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and its structural analysis through X-ray crystallography demonstrated the compound's potential in understanding molecular interactions and designing novel materials or drug molecules (Girish et al., 2008).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonated piperidine derivatives. For example, the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants was evaluated, revealing that specific substitutions on the benzhydryl and sulfonamide rings significantly influence the compounds' effectiveness. This research suggests potential applications in developing new antimicrobial agents for agriculture (Vinaya et al., 2009).

Medicinal Chemistry and Drug Design

The role of sulfonated piperidine compounds in medicinal chemistry, particularly in the design and development of new drugs, has been underscored by various studies. Research on sulfonyl hydrazones featuring piperidine derivatives highlighted their potential as antioxidants and anticholinesterase agents. These compounds were evaluated for their capacity to inhibit lipid peroxidation and scavenge free radicals, indicating their usefulness in developing treatments for oxidative stress-related diseases (Karaman et al., 2016).

Solid-Phase Synthesis Applications

The utility of polymer-bound sulfonated piperidine derivatives in solid-phase synthesis has been demonstrated, offering a versatile approach for constructing complex organic molecules. This methodology facilitates the synthesis of diverse compounds, including those with potential biological activity, through efficient, recyclable processes (Barco et al., 1998).

Alzheimer’s Disease Research

A series of N-substituted derivatives of sulfonated piperidine were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The study explored the enzyme inhibition activity against acetylcholinesterase (AChE), with some compounds showing promise as new drug candidates. This research is pivotal in the ongoing search for effective treatments for neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-19(15,16)10-6-8-14(9-7-10)20(17,18)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKJORVWXZZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

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